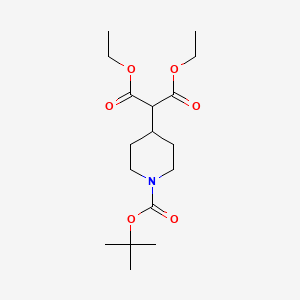

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate

Beschreibung

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate (CAS 166815-97-0, molecular formula: C₁₈H₃₁NO₆, molar mass: 357.44 g/mol) is a malonate ester derivative featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a malonate moiety at the 4-position . The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, as demonstrated in the preparation of piperidine derivatives under basic conditions (e.g., sodium hydroxide and di-tert-butyl dicarbonate in methanol) . This compound serves as a critical intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules targeting neurological receptors or opioid pathways, where the piperidine scaffold is a common structural motif .

Eigenschaften

IUPAC Name |

diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO6/c1-6-22-14(19)13(15(20)23-7-2)12-8-10-18(11-9-12)16(21)24-17(3,4)5/h12-13H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKHGFZJAIMEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732481 | |

| Record name | Diethyl [1-(tert-butoxycarbonyl)piperidin-4-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257294-02-2 | |

| Record name | Propanedioic acid, 2-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [1-(tert-butoxycarbonyl)piperidin-4-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Kinetics

The piperidine nitrogen’s lone pair initiates a nucleophilic attack on the electrophilic α-carbon of diethyl malonate, facilitated by deprotonation via NaH. This step forms a stabilized enolate intermediate, which subsequently undergoes alkylation with the Boc-protected piperidine bromide. Kinetic studies suggest that the reaction rate is highly dependent on the base strength, with NaH outperforming weaker bases like potassium carbonate (K₂CO₃) in achieving >80% conversion.

Optimization of Reaction Conditions

-

Solvent Selection : THF provides optimal polarity for solubilizing both the malonate and piperidine components. Alternatives like dimethylformamide (DMF) increase reaction rates but complicate purification due to high boiling points.

-

Temperature Control : Maintaining temperatures below 25°C minimizes side reactions such as malonate dimerization.

-

Stoichiometry : A 1:1 molar ratio of piperidine bromide to diethyl malonate ensures minimal residual starting material, though a 10% excess of malonate improves yields to 85–90%.

Boc Protection Post-Functionalization

An alternative strategy first synthesizes the piperidine-malonate adduct and subsequently introduces the Boc protecting group. This method avoids handling moisture-sensitive Boc intermediates and is preferred for large-scale production.

Stepwise Synthesis Protocol

-

Piperidine-Malonate Coupling : Diethyl malonate reacts with 4-(hydroxymethyl)piperidine in the presence of thionyl chloride (SOCl₂), forming diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride.

-

Boc Protection : The hydrochloride salt is treated with di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate (NaHCO₃) in a biphasic THF/water system. This step achieves near-quantitative Boc protection within 24 hours at room temperature.

Advantages and Limitations

-

Yield : This two-step process achieves an overall yield of 75–80%, slightly lower than the single-step method due to intermediate isolation losses.

-

Scalability : The aqueous workup simplifies purification, making it suitable for kilogram-scale production.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the nucleophilic substitution step. In a validated protocol, a mixture of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, diethyl malonate, and cesium carbonate (Cs₂CO₃) is irradiated at 100°C for 30 minutes in acetonitrile. This method reduces reaction time by 90% while maintaining yields of 82–85%.

Key Parameters for Microwave Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes rate |

| Irradiation Time | 30 minutes | Prevents degradation |

| Base | Cs₂CO₃ | Enhances solubility |

Microwave synthesis is particularly advantageous for high-throughput screening but requires specialized equipment.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance heat and mass transfer. A patented method involves pumping tert-butyl 4-(chloromethyl)piperidine-1-carboxylate and diethyl malonate through a reactor packed with immobilized NaH on silica gel. The residence time of 10 minutes at 50°C achieves 88% conversion, with in-line liquid-liquid extraction removing unreacted starting materials.

Comparative Analysis of Synthesis Methods

The table below summarizes critical metrics for the primary preparation routes:

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic (NaH) | 85–90 | 12–24 h | Pilot-scale | Moderate |

| Boc Post-Functionalization | 75–80 | 24–48 h | Industrial | High |

| Microwave-Assisted | 82–85 | 0.5 h | Lab-scale | Low |

| Continuous Flow | 88 | 0.17 h | Industrial | High |

Purification and Characterization

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of ester groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Hydrolysis: Diethyl malonate and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Reduction: Corresponding alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and agrochemicals.

Wirkmechanismus

The mechanism of action of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The ester groups and the piperidine ring provide sites for chemical modifications, allowing the compound to interact with various molecular targets. The tert-butoxycarbonyl (Boc) group serves as a protecting group, which can be removed under acidic conditions to reveal the active piperidine moiety .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate with analogous malonate esters, focusing on structural variations, physicochemical properties, and applications.

Piperidine vs. Pyrrolidine Analogs

- Diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)malonate (CAS 915410-51-4): This compound replaces the six-membered piperidine ring with a five-membered pyrrolidine ring. Pyrrolidine derivatives are often explored for their conformational flexibility in drug design, but the Boc-protected piperidine in the target compound provides enhanced stability for amine-containing intermediates .

Aromatic vs. Aliphatic Substituents

- Diethyl 2-(2-chloro-6-fluorophenyl)malonate (CAS 190521-88-1):

Substituted with a halogenated phenyl group, this compound lacks the Boc-piperidine moiety. The electron-withdrawing chloro and fluoro substituents increase electrophilicity at the malonate center, making it more reactive in nucleophilic aromatic substitution reactions compared to the aliphatic Boc-piperidine derivative . - In contrast, the Boc-piperidine group in the target compound offers hydrogen-bonding sites for receptor interactions .

Amino-Methylene Malonate Derivatives

- Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate (CAS 2055350-37-1): This compound features an amino-methylene bridge, enabling conjugation with aromatic systems. Such derivatives are utilized in synthesizing heterocyclic scaffolds (e.g., chromeno-pyridines) for antimicrobial or anticancer agents. The Boc-piperidine variant, however, is tailored for peptide coupling or protecting-group strategies .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Malonate Derivatives

Reactivity and Stability

- The Boc group in the target compound enhances amine stability under acidic or oxidative conditions, whereas halogenated phenyl derivatives (e.g., CAS 190521-88-1) are prone to nucleophilic attack .

- Amino-methylene malonates (e.g., CAS 2055350-37-1) exhibit greater versatility in cyclocondensation reactions compared to the Boc-piperidine variant, which is optimized for stepwise deprotection and functionalization .

Pharmacological Relevance

- Piperidine-based malonates are prioritized in central nervous system (CNS) drug discovery due to the piperidine ring’s prevalence in neurotransmitter analogs. In contrast, benzyloxypropyl-fluorophenyl derivatives (CAS 1523572-00-0) may enhance lipid solubility for improved bioavailability .

Biologische Aktivität

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate, a compound with the CAS number 1251760-53-8, is a heterocyclic molecule that belongs to the piperidine class. Its molecular formula is , and it has a molecular weight of approximately 341.40 g/mol. This compound is primarily utilized as a building block in organic synthesis, particularly in the pharmaceutical industry for the development of biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | C17H27NO6 |

| Molecular Weight | 341.40 g/mol |

| Boiling Point | 403.5 ± 15.0 °C (Predicted) |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.49 ± 0.20 (Predicted) |

The biological activity of this compound is primarily associated with its ability to serve as a precursor for various biologically active compounds. The compound can interact with specific molecular targets, which may include enzyme inhibition or receptor modulation depending on the final synthesized product.

Case Studies and Research Findings

- Antitumor Activity :

- Enzyme Inhibition :

- Pharmacokinetics :

Comparative Analysis of Related Compounds

To understand the biological implications of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antiproliferative Activity | Enzyme Inhibition | Oral Bioavailability |

|---|---|---|---|

| This compound | Moderate | Yes | High |

| Piperidine derivative A | High | Yes | Moderate |

| Piperidine derivative B | Low | No | Low |

Q & A

Q. Critical parameters :

- Base selection : Strong bases like NaH improve enolate formation but may cause side reactions.

- Temperature : Reactions often proceed at 80–135°C, with higher temperatures accelerating kinetics but risking decomposition .

- Solvent : Toluene or THF is preferred for solubility and azeotropic water removal .

How can researchers characterize this compound, and what spectral signatures are diagnostic?

Basic

Nuclear Magnetic Resonance (NMR) :

Q. Infrared Spectroscopy (IR) :

How can stereochemical outcomes be controlled or analyzed during synthesis?

Advanced

The piperidine ring and malonate substituents introduce potential stereoisomerism. Key strategies include:

- Chiral auxiliaries : Use of L-proline as a catalyst in asymmetric Michael additions to control enantioselectivity (e.g., 79% ee achieved in related malonate syntheses) .

- Diastereomer separation : Column chromatography (e.g., n-pentane:EtOAc gradients) resolves rotamers or diastereomers, as seen in NMR splitting patterns .

- Dynamic NMR : Detects rotameric equilibria in Boc-protected intermediates, with coalescence temperatures indicating energy barriers .

What are the common pitfalls in purification, and how can they be mitigated?

Q. Advanced

- Low crystallinity : The compound often exists as an oil. Use silica gel chromatography with gradients (e.g., hexane:EtOAc 20:1 → 3:1) or reverse-phase HPLC .

- Hydrolysis risk : The Boc group is sensitive to acids. Avoid aqueous workups; use anhydrous MgSO₄ for drying .

- Byproduct formation : Monitor reactions via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) to detect unreacted malonate or piperidone .

How do reaction conditions influence competing pathways in malonate alkylation?

Q. Advanced

- Base strength : Strong bases (e.g., LDA) favor enolate formation but may deprotonate the Boc group, leading to decomposition. Milder bases (K₂CO₃) reduce side reactions but slow kinetics .

- Solvent polarity : Polar aprotic solvents (DMF) accelerate alkylation but increase Boc hydrolysis. Non-polar solvents (toluene) improve stability .

- Temperature : Higher temperatures (≥100°C) promote enolate reactivity but risk racemization in stereoselective syntheses .

What safety precautions are critical when handling this compound?

Q. Basic

- Toxicity : Piperidine derivatives can cause respiratory irritation. Use fume hoods and PPE (gloves, goggles) .

- Combustibility : Malonate esters are flammable. Store away from ignition sources .

- Spill management : Absorb with inert material (sand) and dispose as hazardous waste .

How can computational methods aid in optimizing synthetic routes?

Q. Advanced

- DFT calculations : Predict transition-state energies for alkylation steps, guiding base/solvent selection .

- Molecular docking : For drug discovery applications, model interactions between the malonate moiety and target proteins (e.g., opioid receptors) .

- Retrosynthetic software : Tools like Synthia™ propose routes using commercially available intermediates (e.g., 1-Boc-4-piperidone) .

What analytical techniques resolve data contradictions in reaction monitoring?

Q. Advanced

- LC-MS coupling : Combines separation (HPLC) with mass detection to distinguish isomers or degradation products .

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion) that obscure spectral interpretation .

- X-ray crystallography : Provides definitive structural confirmation if crystalline derivatives are accessible .

How does the Boc group impact the compound’s reactivity in downstream modifications?

Q. Advanced

- Acid-labile protection : The Boc group is cleaved with TFA or HCl/dioxane, enabling piperidine NH functionalization (e.g., amidation) .

- Steric effects : The tert-butyl group hinders nucleophilic attack at the carbamate, improving stability during alkylation .

- Thermal stability : Decomposes above 160°C, limiting high-temperature applications .

What are the applications of this compound in medicinal chemistry?

Q. Advanced

- Opioid receptor ligands : Malonate-piperidine hybrids are precursors to bifunctional NOP/mu-opioid receptor modulators .

- Peptidomimetics : The Boc-piperidine scaffold mimics proline in bioactive peptides, enhancing metabolic stability .

- Kinase inhibitors : Malonate esters serve as electrophilic warheads in covalent inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.